molecular formula C5H9NS2 B6250258 1,4-thiazepane-3-thione CAS No. 179684-03-8

1,4-thiazepane-3-thione

Cat. No.: B6250258
CAS No.: 179684-03-8
M. Wt: 147.3 g/mol
InChI Key: OKRZTLFRADRWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Thiazepane-3-thione is a heterocyclic compound characterized by a seven-membered ring containing both sulfur and nitrogen atoms. Its chemical formula is C5H9NS, and it has a molecular weight of 115.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Thiazepane-3-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-diaminobutane with carbon disulfide in the presence of a base can yield this compound. The reaction typically proceeds as follows:

    Reactants: 1,4-diaminobutane and carbon disulfide.

    Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide.

    Procedure: The reactants are mixed and heated, leading to the formation of the thiazepane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Thiazepane-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1,4-Thiazepane-3-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,4-thiazepane-3-thione exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal chemistry, the compound’s interactions with specific receptors or enzymes are of particular interest, as these interactions can lead to the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,4-Thiazepane: Lacks the thione group but shares the same ring structure.

    1,4-Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.

    1,4-Thiazolidine-2-thione: A five-membered ring with similar functional groups.

Uniqueness

1,4-Thiazepane-3-thione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

179684-03-8

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

1,4-thiazepane-3-thione

InChI

InChI=1S/C5H9NS2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)

InChI Key

OKRZTLFRADRWTI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)CSC1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.